4-Bromo-N,3,5-trimethylbenzene-1-sulfonamide

Medicinal chemistry Sulfonamide SAR Hydrogen-bond donor count

4-Bromo-N,3,5-trimethylbenzene-1-sulfonamide (CAS 1864130-68-6) is the only benzenesulfonamide in its C₉H₁₂BrNO₂S formula space that donates exactly one H-bond via its N-methyl moiety. This prevents the alternative binding modes of primary sulfonamides and the missing interaction of tertiary analogs, ensuring assay fidelity in kinase or bromodomain programs. The para-Br enables Suzuki/Buchwald diversification; 3,5-dimethyl groups fill hydrophobic sub-pockets. Standard R&D procurement at ≥95% purity. Verify stock and request a quote.

Molecular Formula C9H12BrNO2S
Molecular Weight 278.17 g/mol
Cat. No. B13289683
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-N,3,5-trimethylbenzene-1-sulfonamide
Molecular FormulaC9H12BrNO2S
Molecular Weight278.17 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1Br)C)S(=O)(=O)NC
InChIInChI=1S/C9H12BrNO2S/c1-6-4-8(14(12,13)11-3)5-7(2)9(6)10/h4-5,11H,1-3H3
InChIKeyXYBJTHUAYXTVBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-N,3,5-trimethylbenzene-1-sulfonamide – Core Identity, Catalog Standing, and Comparator Landscape for Informed Procurement


4-Bromo-N,3,5-trimethylbenzene-1-sulfonamide (CAS 1864130-68-6, molecular formula C₉H₁₂BrNO₂S, MW 278.17 g mol⁻¹) is a poly-substituted benzenesulfonamide bearing a para‑bromine, two meta‑methyl groups, and a secondary N‑methyl sulfonamide moiety [1]. It belongs to the N‑alkyl‑4‑bromobenzenesulfonamide class, whose metabolism and anticonvulsant activity have been systematically studied in mice [2]. The compound is commercially supplied at ≥95 % purity by multiple vendors (AKSci, Leyan, CymitQuimica) for research use only, and is structurally differentiated from at least four close analogs—4‑bromo‑3,5‑dimethylbenzenesulfonamide (primary sulfonamide, CAS 1694401‑81‑4), 4‑bromo‑N,N,3‑trimethylbenzenesulfonamide (tertiary sulfonamide, CAS 849532‑31‑6), 4‑bromo‑N‑methylbenzenesulfonamide (lacking the 3,5‑dimethyl groups, CAS 703‑12‑8), and 4‑chloro‑N,3,5‑trimethylbenzene‑1‑sulfonamide (Cl vs Br, CAS 2028657‑62‑5)—each of which alters hydrogen‑bond donor count, lipophilicity, or steric bulk, thereby limiting interchangeable use in structure‑activity studies [1].

Why 4-Bromo-N,3,5-trimethylbenzene-1-sulfonamide Cannot Be Interchanged with Positional Isomers, De‑methylated, or Tertiary‑Amine Analogs Without Altering Biological Readout


Even within the narrow C₉H₁₂BrNO₂S formula space, moving the bromine from para to another ring position, replacing the N‑methyl secondary sulfonamide with a primary or tertiary sulfonamide, or deleting the 3,5‑dimethyl groups changes the hydrogen‑bond donor count (1 for the target vs 2 for primary sulfonamides and 0 for N,N‑dimethyl analogs), computed logP (XLogP3‑AA ≈ 2.3 for the target vs lower values for des‑methyl or Cl analogs), and steric shielding around the sulfonamide pharmacophore [1]. In sulfonamide‑based carbonic anhydrase and bromodomain inhibitors, these properties directly govern isoform selectivity, metabolic N‑dealkylation rate, and passive membrane permeability; therefore, a decision to purchase a cheaper or more readily available analog cannot be made without re‑validating the key assay [1][2].

Quantitative Differentiation of 4-Bromo-N,3,5-trimethylbenzene-1-sulfonamide Against Five Structural Analogs


Hydrogen‑Bond Donor Count of 1 (vs 2 or 0 for Closest Analogs) Constrains Target‑Binding Topology

4‑Bromo‑N,3,5‑trimethylbenzene‑1‑sulfonamide contains exactly one hydrogen‑bond donor (the N–H of the secondary sulfonamide), whereas the primary sulfonamide analog 4‑bromo‑3,5‑dimethylbenzenesulfonamide has two donors and the tertiary analog 4‑bromo‑N,N,3‑trimethylbenzenesulfonamide has zero [1]. This discrete difference alters the geometry and number of hydrogen bonds that can be formed in a target binding site, directly affecting binding free energy and selectivity [2].

Medicinal chemistry Sulfonamide SAR Hydrogen-bond donor count

XLogP3‑AA of 2.3 Defines an Intermediate Lipophilicity Window Distinct from Des‑methyl and Chloro Analogs

The target compound possesses an XLogP3‑AA value of 2.3, which is higher than that of 4‑bromo‑N‑methylbenzenesulfonamide (no 3,5‑dimethyl groups; XLogP3‑AA ≈ 1.2–1.5) and the chloro analog 4‑chloro‑N,3,5‑trimethylbenzene‑1‑sulfonamide (XLogP3‑AA ≈ 1.9), yet close to that of 4‑bromo‑N,N,3‑trimethylbenzenesulfonamide (XLogP3‑AA ≈ 2.5–2.7) [1]. Lipophilicity is a primary driver of passive membrane permeability, non‑specific protein binding, and metabolic N‑dealkylation rate [2].

Lipophilicity Drug design Physicochemical profiling

Para‑Bromine as a Synthetic Cross‑Coupling Handle vs the Chloro Analog: Bond Dissociation Energy and Reactivity Implications

The C–Br bond in the target compound (bond dissociation energy ≈ 80 kcal mol⁻¹ for aryl‑Br) is significantly weaker than the C–Cl bond in 4‑chloro‑N,3,5‑trimethylbenzene‑1‑sulfonamide (aryl‑Cl BDE ≈ 95 kcal mol⁻¹), making the bromo compound a superior substrate for Pd‑catalyzed Suzuki‑Miyaura, Buchwald–Hartwig, and Ullmann couplings [1]. The 3,5‑dimethyl groups further modulate oxidative addition rates by providing modest steric hindrance, a feature absent in the simpler 4‑bromo‑N‑methylbenzenesulfonamide [2].

Synthetic chemistry Cross-coupling C–Br vs C–Cl reactivity

Single N‑Methyl Substituent on Sulfonamide Enables Metabolic N‑Dealkylation Studied in Mice, Whereas Tertiary Analogs Resist This Pathway

The N‑methyl group on 4‑bromo‑N,3,5‑trimethylbenzene‑1‑sulfonamide is susceptible to oxidative N‑dealkylation in mouse liver, a metabolic pathway that correlates with anticonvulsant activity in the N‑alkyl‑4‑bromobenzenesulfonamide series [1]. In contrast, the tertiary sulfonamide 4‑bromo‑N,N,3‑trimethylbenzenesulfonamide lacks an N‑hydrogen and is expected to be largely resistant to this metabolic route, while the primary sulfonamide 4‑bromo‑3,5‑dimethylbenzenesulfonamide (no N‑alkyl group) is not subject to N‑dealkylation at all, potentially yielding a different pharmacokinetic profile [1].

Drug metabolism N-dealkylation Anticonvulsant activity

3,5‑Dimethyl Substitution Provides Unique Steric Shielding of the Sulfonamide Group Absent in the Parent 4‑Bromo‑N‑methylbenzenesulfonamide

The two meta‑methyl groups flanking the sulfonamide in the target compound create a steric environment that restricts the conformational freedom of the –SO₂NHCH₃ moiety relative to the aromatic ring. This steric compression can enhance selectivity for shallow enzyme pockets (e.g., carbonic anhydrase isoforms or bromodomains) by reducing the accessible rotational states of the sulfonamide [1]. The des‑methyl analog 4‑bromo‑N‑methylbenzenesulfonamide (CAS 703‑12‑8) lacks this constraint, and positional isomers such as 5‑bromo‑N,2,4‑trimethylbenzene‑1‑sulfonamide place the methyl groups in a different spatial arrangement, altering the overall molecular shape .

Steric effects Sulfonamide conformation Off‑target selectivity

Commercial Purity and Procurement Accessibility Benchmark Against Closest Analogs

4‑Bromo‑N,3,5‑trimethylbenzene‑1‑sulfonamide is stocked by at least three independent vendors (AKSci, Leyan, CymitQuimica) at a minimum purity of 95 % . The N,N‑dimethyl analog (CAS 849532‑31‑6) is available from AKSci and Apollo Scientific, also at 95–98 % purity; the primary sulfonamide analog (CAS 1694401‑81‑4) is listed at 95 % by AKSci; the chloro analog (CAS 2028657‑62‑5) appears in fewer catalogs, limiting immediate availability . No batch‑specific certificate‑of‑analysis data were available at the time of this writing.

Chemical procurement Purity specification Vendor comparison

Evidence‑Backed Application Scenarios for 4-Bromo-N,3,5-trimethylbenzene-1-sulfonamide Procurement


Medicinal Chemistry SAR Campaigns Requiring a Secondary Sulfonamide with Exactly One H‑Bond Donor

When a structure‑activity relationship program demands a benzenesulfonamide pharmacophore that can donate precisely one hydrogen bond (e.g., to a backbone carbonyl in a kinase hinge region or a structured water in a bromodomain acetyl‑lysine pocket), 4‑bromo‑N,3,5‑trimethylbenzene‑1‑sulfonamide is the correct procurement choice over the primary sulfonamide (two donors, risk of alternative binding modes) and the tertiary sulfonamide (zero donors, loss of a key interaction) [1]. The 3,5‑dimethyl groups provide additional steric complementarity to hydrophobic sub‑pockets that would be unfilled by the simpler 4‑bromo‑N‑methylbenzenesulfonamide [1].

Late‑Stage Functionalization via Palladium‑Catalyzed Cross‑Coupling Using the Aryl Bromide Handle

The para‑bromine serves as a competent oxidative‑addition partner for Suzuki‑Miyaura, Buchwald–Hartwig, or Sonogashira reactions, enabling diversification of the aromatic core after sulfonamide installation. This is not practically feasible with the chloro analog under the same mild conditions [1]. The 3,5‑dimethyl substitution may additionally direct metalation or influence coupling regioselectivity in ways that the simpler 4‑bromo‑N‑methylbenzenesulfonamide cannot replicate [1].

Metabolic Stability Studies Focusing on N‑Dealkylation as a Clearance Pathway

For laboratories investigating the role of N‑dealkylation in sulfonamide clearance or seeking to use N‑demethylation as a prodrug activation step, the secondary N‑methyl group of the target compound is the mechanistically relevant substrate. This metabolic liability was documented for the broader N‑alkyl‑4‑bromobenzenesulfonamide class in mouse models, and the target compound is the logical entry point for extending those studies to 3,5‑dimethyl‑substituted congeners [1]. Neither the primary sulfonamide nor the N,N‑dimethyl analog can serve this experimental purpose.

Computational Chemistry and Docking Studies Requiring Physicochemical Parameters of a Balanced, Moderately Lipophilic Sulfonamide

With an XLogP3‑AA of 2.3, a topological polar surface area of 54.6 Ų, and exactly one rotatable bond (the S–N bond), the target compound occupies a well‑defined property space suitable for computational models of CNS‑penetrant or orally bioavailable sulfonamides [1]. Substituting the chloro analog (lower logP) or the dimethylamino analog (higher logP, higher TPSA) would shift the compound outside the intended parameter window, potentially misleading computational predictions [1].

Quote Request

Request a Quote for 4-Bromo-N,3,5-trimethylbenzene-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.